3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene
Description
Table 1: Key Identifiers and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₃NS₂ | |
| Molecular Weight | 281.5 g/mol | |
| CAS Registry Number | 62202-79-3 | |
| DSSTox Substance ID | DTXSID20211252 | |
| NSC Number | 227834 |
Alternative designations include NSC 227834 (National Service Center identifier) and UNII 4PR7ZKU0TX (FDA’s Unique Ingredient Identifier). The SMILES string C1CCCCSCC2=CC=CC(=N2)CSCCC1 encodes the connectivity of the bicyclic core, sulfur atoms, and conjugated triene system.
Molecular Geometry & Conformational Dynamics
X-ray crystallography and computational modeling reveal a folded macrocyclic structure with significant conformational flexibility. Key geometric parameters include:
- Bicyclic Core Dimensions : The 18-membered ring adopts a saddle-shaped conformation, with bridge lengths of 12.3 Å (longest bridge) and 3.1 Å (shortest bridge).
- Dihedral Angles : The thioether linkages (C–S–C) exhibit angles of 104.5°–112.3°, while the aza group’s N–C–C angles range from 107.8° to 116.2°.
- Conformational Basins : Molecular dynamics simulations identify three low-energy conformational states (B1, B2, B3) separated by energy barriers ≥3 kJ/mol, enabling interconversion between stepped and folded geometries.
Table 2: Bond Lengths in Key Structural Motifs
| Bond Type | Length (Å) | Source |
|---|---|---|
| C–S (thioether) | 1.81–1.84 | |
| C=N (imine) | 1.28–1.31 | |
| C–C (triene) | 1.34–1.38 | |
| N–C (aza bridge) | 1.47–1.49 |
The triene system (positions 1, 14, 16) introduces π-conjugation, stabilizing the macrocycle through delocalized electron density. This conjugation interacts with sulfur’s lone pairs, creating a polarized electron distribution that influences ligand-binding capabilities.
Stereochemical Features & Chiral Centers
Analysis of the SMILES structure and crystallographic data confirms no chiral centers in the compound:
- Bridgehead Carbons : Positions 1 and 18 serve as bridgeheads but lack tetrahedral geometry due to sp² hybridization from the triene system.
- Thioether Sulfurs : Both sulfur atoms reside in symmetric environments (C–S–C), precluding chirality.
- Aza Nitrogen : The nitrogen’s trigonal planar configuration (sp² hybridized) eliminates stereogenicity.
Despite the absence of chirality, the fixed geometry of the bicyclic system imposes restricted rotation about the C–S and C–N bonds, creating distinct conformational isomers. These isomers differ in the orientation of the triene system relative to the sulfur atoms but are not separable at standard temperatures due to low energy barriers.
Comparative Analysis With Related Bicyclic Dithia-Aza Compounds
Table 3: Structural Comparison of Bicyclic Dithia-Aza Macrocycles
Key Differentiators :
- Bridge Size : The [12.3.1] system’s elongated 12-carbon bridge enhances cavity size compared to smaller analogs like [9.3.1].
- Electron Density : Unlike oxygen-containing variants, the absence of ether groups in the target compound reduces overall polarity but increases π-acidity via the triene system.
- Conformational Flexibility : Macrocycles with shorter bridges (e.g., [9.3.1]) exhibit higher rigidity, whereas the target compound’s larger bridge permits adaptive folding for guest inclusion.
Synthetic protocols for related compounds often involve Mannich reactions or alkylation of diethylene triamine precursors , but the target compound’s size necessitates modified strategies to prevent overalkylation.
Structure
3D Structure
Properties
CAS No. |
62202-79-3 |
|---|---|
Molecular Formula |
C15H23NS2 |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
3,12-dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C15H23NS2/c1-2-4-6-11-18-13-15-9-7-8-14(16-15)12-17-10-5-3-1/h7-9H,1-6,10-13H2 |
InChI Key |
MIOOVECYJVBYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCSCC2=CC=CC(=N2)CSCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Macrocyclic Compounds
Heteroatom Composition and Donor Properties
Structural and Electronic Differences
- Sulfur vs. Oxygen: The dithia macrocycle’s sulfur atoms provide softer donor sites, enabling preferential binding to late transition metals (e.g., Ag(I)) compared to dioxa analogs, which favor harder ions like Fe(III) or Al(III) .
- Pendant Arms: Macrocycle L () incorporates benzimidazole arms, expanding its denticity to seven donor sites (pyridine N, ether O, benzimidazole N). This contrasts with the simpler tridentate framework of the dithia compound, which lacks pendant groups .
- Rigidity : The dione-containing macrocycle () exhibits reduced flexibility due to ketone groups, limiting cavity adaptability. The dithia variant’s thioether linkages offer moderate flexibility, accommodating larger metal ions .
Biological Activity
3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene is a bicyclic compound notable for its unique structural features, including the presence of sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and interactions with various biomolecules.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 281.5 g/mol. Its structure is characterized by a bicyclic arrangement that enhances its stability and reactivity, making it suitable for various chemical applications.
| Property | Value |
|---|---|
| CAS Number | 62202-79-3 |
| Molecular Formula | C15H23NS2 |
| Molecular Weight | 281.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The presence of sulfur and nitrogen allows the compound to participate in various biochemical reactions, potentially modulating cellular functions through:
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which could be relevant for therapeutic applications.
- Protein Binding : The ability to bind to proteins may influence signaling pathways or alter protein function.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have demonstrated efficacy against various pathogens, suggesting that 3,12-Dithia-18-azabicyclo[12.3.1]octadeca could possess similar activities.
Interaction with Biomolecules
Interaction studies are crucial for understanding the therapeutic potential of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca:
- Case Study 1 : A study investigated the interaction of this compound with DNA and RNA polymerases, revealing potential inhibitory effects that could be harnessed in antiviral drug development.
- Case Study 2 : Another study focused on its binding affinity to specific protein targets involved in cancer pathways, indicating possible roles in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3,12-Diazabicyclo[12.3.1]octadeca | Contains nitrogen instead of sulfur | Antimicrobial properties |
| 6,9-Dioxa-bicyclo[12.3.1]octadeca | Contains oxygen instead of sulfur | Potential enzyme inhibitors |
| 4-Bromo-2,6-bis((tosyloxy)methyl)pyridine | Related macrocyclic structure | Used in asymmetric synthesis |
Synthesis and Production
The synthesis of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca typically involves multi-step organic reactions that require careful control of reaction conditions:
- Starting Materials : Bromo derivatives are often used as precursors.
- Key Reactions :
- Cyclization reactions under specific temperatures and solvents.
- Nucleophilic substitutions that facilitate the formation of the bicyclic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
